N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride
Brand Name: Vulcanchem
CAS No.: 317821-87-7
VCID: VC6946959
InChI: InChI=1S/C16H18Cl2N2.2ClH/c17-15-5-1-3-13(9-15)11-19-7-8-20-12-14-4-2-6-16(18)10-14;;/h1-6,9-10,19-20H,7-8,11-12H2;2*1H
SMILES: C1=CC(=CC(=C1)Cl)C[NH2+]CC[NH2+]CC2=CC(=CC=C2)Cl.[Cl-].[Cl-]
Molecular Formula: C16H20Cl4N2
Molecular Weight: 382.15

N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride

CAS No.: 317821-87-7

Cat. No.: VC6946959

Molecular Formula: C16H20Cl4N2

Molecular Weight: 382.15

* For research use only. Not for human or veterinary use.

N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride - 317821-87-7

Specification

CAS No. 317821-87-7
Molecular Formula C16H20Cl4N2
Molecular Weight 382.15
IUPAC Name (3-chlorophenyl)methyl-[2-[(3-chlorophenyl)methylazaniumyl]ethyl]azanium;dichloride
Standard InChI InChI=1S/C16H18Cl2N2.2ClH/c17-15-5-1-3-13(9-15)11-19-7-8-20-12-14-4-2-6-16(18)10-14;;/h1-6,9-10,19-20H,7-8,11-12H2;2*1H
Standard InChI Key WCBIPPOEAIYUNE-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C[NH2+]CC[NH2+]CC2=CC(=CC=C2)Cl.[Cl-].[Cl-]

Introduction

Chemical Identification and Structural Features

Nomenclature and Synonyms

The systematic IUPAC name for this compound is 1,2-ethanediaminium, N~1~,N~2~-bis[(3-chlorophenyl)methyl]-, chloride (1:2), reflecting its ethanediamine core, dual 3-chlorobenzyl substituents, and dichloride stoichiometry . Alternative designations include:

The CAS registry number 317821-87-7 serves as a unique identifier for this substance in chemical databases .

Molecular Structure and Formula

The compound’s molecular structure consists of a linear ethanediamine (C₂H₈N₂) backbone, with each nitrogen atom bonded to a 3-chlorobenzyl group (–CH₂C₆H₄Cl). The positively charged ammonium centers are neutralized by two chloride ions, yielding the dichloride salt (Figure 1). Key structural parameters include:

PropertyValueSource
Molecular formulaC₁₆H₂₀Cl₄N₂
Molecular weight382.150 g/mol
Monoisotopic mass380.038059 g/mol
Charge+2 (neutralized by Cl⁻)

The planar aromatic 3-chlorobenzyl groups introduce steric bulk and electronic effects, potentially influencing solubility and reactivity.

Synthesis and Manufacturing

Purification and Characterization

Post-synthesis purification may involve recrystallization from ethanol/water mixtures, followed by vacuum drying. Analytical characterization typically employs:

  • Nuclear Magnetic Resonance (NMR): To confirm the integration of benzyl protons (δ 7.2–7.4 ppm) and ethylene backbone protons (δ 3.5–4.0 ppm).

  • Mass Spectrometry (MS): High-resolution MS would verify the molecular ion peak at m/z 380.038 .

Physicochemical Properties

Solubility and Stability

As a quaternary ammonium salt, the compound is expected to exhibit high solubility in polar solvents such as water, methanol, and dimethyl sulfoxide. The chloride counterions enhance ionic dissociation in aqueous media, while the hydrophobic 3-chlorobenzyl groups may confer limited solubility in nonpolar solvents . Stability under ambient conditions is likely moderate, with decomposition risks at elevated temperatures (>150°C).

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Peaks corresponding to C–Cl stretches (~550–750 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) would dominate the spectrum.

  • Ultraviolet-Visible (UV-Vis): Absorption bands near 270 nm, characteristic of chlorinated aromatic systems, are anticipated .

Biological and Industrial Applications

Membrane Interaction Studies

Structurally related bis-quaternary ammonium compounds, such as N,N′-bisdimethyl-1,2-ethanediamine dichloride, demonstrate concentration-dependent effects on erythrocyte membranes, including modulation of ion transport and inhibition of Na⁺/K⁺-ATPase activity . By analogy, N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride may interact with lipid bilayers, altering membrane permeability and fluidity. Such properties could position it as a candidate for antimicrobial or drug delivery research, though direct evidence is lacking.

Surfactant and Colloidal Applications

Quaternary ammonium salts with dual hydrophobic chains often serve as cationic surfactants. The 3-chlorobenzyl substituents in this compound may enhance micelle formation in aqueous solutions, enabling applications in detergency or emulsification . Comparative studies with single-chain analogs (e.g., decyltrimethylammonium bromide) suggest that bis-substituted derivatives exhibit higher membrane partitioning efficiency, potentially reducing effective working concentrations .

Future Research Directions

Mechanistic Studies

Elucidating the compound’s interactions with biological membranes via fluorescence anisotropy or patch-clamp electrophysiology could clarify its biophysical impacts. Molecular dynamics simulations may further reveal binding affinities for lipid components like phosphatidylcholine .

Synthetic Modifications

Introducing electron-withdrawing or donating groups to the benzyl rings (e.g., nitro or methoxy substituents) could modulate solubility and bioactivity. Alternatively, varying the alkyl chain length in the ethanediamine backbone might optimize surfactant properties .

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